molecular formula C18H13Br2ClN2O4S B13804441 4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid CAS No. 530131-47-6

4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid

Cat. No.: B13804441
CAS No.: 530131-47-6
M. Wt: 548.6 g/mol
InChI Key: BXJAYZIGPOEYIQ-UHFFFAOYSA-N
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Description

4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes chloro, dibromo, and methoxy functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid typically involves multiple steps, including halogenation, methoxylation, and coupling reactions. The process begins with the halogenation of a suitable aromatic precursor, followed by the introduction of methoxy groups through electrophilic aromatic substitution. The final step involves the coupling of the intermediate compounds under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as sodium hydroxide or sulfuric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 3-Methoxyphenylboronic acid
  • Propiophenone derivatives

Uniqueness

4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid is unique due to its combination of chloro, dibromo, and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

530131-47-6

Molecular Formula

C18H13Br2ClN2O4S

Molecular Weight

548.6 g/mol

IUPAC Name

4-chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid

InChI

InChI=1S/C18H13Br2ClN2O4S/c1-27-16-9(6-11(19)8-12(16)20)3-5-15(24)23-18(28)22-14-7-10(17(25)26)2-4-13(14)21/h2-8H,1H3,(H,25,26)(H2,22,23,24,28)

InChI Key

BXJAYZIGPOEYIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=CC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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